molecular formula C17H14N4O B14182210 3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine CAS No. 923582-85-8

3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B14182210
CAS No.: 923582-85-8
M. Wt: 290.32 g/mol
InChI Key: PIGSPSUHNOSSRM-UHFFFAOYSA-N
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Description

3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyrrolopyridine core, with a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrazole and pyrrolopyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-4-hydrazinylpyrazole with a suitable pyridine derivative can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the phenoxy substituent.

    1-Methyl-1H-pyrazol-4-yl derivatives: Similar pyrazole ring but different substituents on the pyridine ring.

    Phenoxy-substituted pyridines: Similar substituent but different core structure.

Uniqueness

3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a pyrazole ring fused to a pyrrolopyridine core with a phenoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

923582-85-8

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-phenoxy-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H14N4O/c1-21-11-12(8-20-21)16-10-19-17-15(16)7-14(9-18-17)22-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)

InChI Key

PIGSPSUHNOSSRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CNC3=C2C=C(C=N3)OC4=CC=CC=C4

Origin of Product

United States

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